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molecular formula C11H12O2 B181875 2,2-dimethylchroman-4-one CAS No. 3780-33-4

2,2-dimethylchroman-4-one

Cat. No. B181875
M. Wt: 176.21 g/mol
InChI Key: DUTNTKTZIQAPGA-UHFFFAOYSA-N
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Patent
US05043344

Procedure details

The reaction of 2-hydroxyacetophenone with acetone in the presence of pyrrolidine analogously to Synthesis 886, 1978 gives 2,2-dimethyl-4-chromanone of melting point 80°-85° C. 2,2-Dimethyl-4-hydroxy-chroman (oil) is obtained from 2,2-dimethyl-4-chromanone by reduction using sodium borohydride in ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].N1CCCC1.[CH3:16][C:17]([CH3:19])=[O:18]>>[CH3:16][C:17]1([CH3:19])[CH2:2][C:3](=[O:4])[C:5]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:18]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
analogously to Synthesis 886, 1978

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=CC=CC=C2C(C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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